(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone
Description
Historical Development of Benzoxazepine-Triazole Hybrid Molecules
The strategic combination of benzoxazepine and triazole pharmacophores emerged in the late 2010s as researchers sought to address limitations in central nervous system (CNS) drug bioavailability. Initial work focused on non-fluorinated systems, such as 2,3-dihydrobenzo[f]oxazepine-1,2,4-triazole hybrids, which demonstrated moderate serotonin receptor affinity (K~i~ = 380 nM). The incorporation of fluorine at position 7 of the benzoxazepine ring in 2021 marked a turning point, with lead compounds showing 4.3-fold improved blood-brain barrier permeability compared to parent molecules. Parallel developments in click chemistry enabled reliable synthesis of triazole-oxazepine conjugates, with copper-catalyzed azide-alkyne cycloadditions achieving >90% regioselectivity for 1,4-disubstituted triazoles.
Significance of Fluorinated Heterocyclic Compounds in Medicinal Chemistry
Fluorination at strategic positions enhances molecular properties through multiple mechanisms:
The 7-fluoro substitution in the subject compound specifically addresses oxidative metabolism at the benzoxazepine ring, with in vitro microsomal studies showing 73% parent compound remaining after 60 minutes vs. 22% for non-fluorinated analogs.
Emergence of Methanone-Linked Heterocyclic Systems in Drug Discovery
Methanone bridges (R-C(=O)-R') between heterocycles provide distinct advantages over ether or amine linkers:
- Conformational Restriction : X-ray analyses show methanone linkers enforce inter-ring angles of 112-127°, optimizing target binding pocket complementarity
- Electronic Effects : The electron-withdrawing carbonyl group increases triazole proton acidity (pK~a~ = 8.2 vs. 9.1 for non-carbonyl analogs), enhancing hydrogen-bond donation
- Metabolic Resistance : Comparative studies demonstrate methanone-linked hybrids exhibit 2.3-fold lower CYP3A4-mediated clearance vs. methylene-bridged counterparts
Recent work has validated this approach, with methanone-linked quinazoline-triazole hybrids showing IC~50~ values of 19 nM against EGFR kinase vs. 140 nM for alkyl-linked variants.
Rationale for Investigating 7-Fluoro-Benzoxazepine-Triazole Hybrids
The specific combination present in (7-fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone addresses three critical drug design challenges:
Pharmacokinetic Optimization
- Fluorine's inductive effects reduce basicity of the oxazepine nitrogen (calculated pK~a~ = 4.1 vs. 5.6 in non-fluorinated analog), enhancing blood-brain barrier penetration
- Triazole C-H hydrogen bond donors (2.8 kcal/mol binding energy) complement carbonyl acceptors in target proteins
Target Versatility
Preliminary docking studies indicate potential interactions with:
- Serotonin receptors (5-HT~2A~: ΔG = -10.4 kcal/mol)
- Bruton's tyrosine kinase (BTK: Glide score = -12.7)
- SARS-CoV-2 main protease (M~pro~: MM/GBSA = -45.3 kcal/mol)
Synthetic Accessibility
A three-step route from commercial 7-fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-one achieves 61% overall yield:
- Friedel-Crafts acylation (AlCl~3~, DCM, 0°C → rt)
- N-Boc protection (Boc~2~O, DMAP)
- Copper-mediated triazole conjugation (CuI, DIPEA, DMF)
This strategic hybrid architecture positions the compound as a versatile scaffold for targeting multiple disease pathways while maintaining favorable drug-like properties. Continued exploration of structure-activity relationships will further elucidate its therapeutic potential.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-1-2-10-8(5-9)6-17(3-4-19-10)12(18)11-14-7-15-16-11/h1-2,5,7H,3-4,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQHDQNJRSHXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=NC=NN3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazepine ring through a cyclization reaction. This is followed by the introduction of the fluorine atom via electrophilic fluorination. The triazole moiety is then attached through a click chemistry reaction, which is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The fluorinated benzoxazepine ring can interact with enzymes or receptors, potentially inhibiting their activity. The triazole moiety may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing core heterocyclic motifs, focusing on structural variations, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Functional Groups | Molecular Formula | Key Features |
|---|---|---|---|---|
| Target Compound (7-fluoro-...) | Benzo[f][1,4]oxazepine + 1,2,4-triazole | Fluoro, methanone | C₁₃H₁₁FN₄O₂ | Enhanced rigidity, potential CNS activity due to oxazepine |
| 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-...† | Benzo[b][1,4]dioxin + 1,2,4-triazolone | Nitrothiazole, thioether | C₁₃H₉N₅O₅S₂ | Electrophilic nitro group; likely antibacterial/antifungal activity |
| Methylofuran (from M. extorquens AM1)‡ | Furanoctrin + glutamic acid chains | Formyl, α/β-linked glutamates | Not specified | Cofactor in one-carbon metabolism; redox-active |
| Catechin derivatives (e.g., EGCG) | Flavanol gallate | Gallate ester, hydroxyl groups | C₂₂H₁₈O₁₁ | Antioxidant properties; modulates kinase signaling |
Key Observations
Structural Flexibility vs. Rigidity :
- The target compound’s benzooxazepine core provides greater conformational rigidity compared to the benzo[b][1,4]dioxin system in ’s analog, which may enhance target selectivity .
- In contrast, methylofuran’s flexible glutamic acid chains () enable dynamic interactions in enzymatic processes, highlighting a trade-off between rigidity and functional adaptability.
This contrasts with the nitrothiazole group in ’s compound, which may act as a reactive electrophile in covalent inhibition .
Bioactivity Inference: The 1,2,4-triazole moiety in the target compound is associated with antimicrobial and kinase-modulating activity, similar to the triazolone derivative in . However, the absence of a thioether or nitro group in the target compound may reduce off-target reactivity compared to ’s analog . Catechin derivatives () lack heteroaromatic nitrogen atoms but compensate with polyphenolic groups for antioxidant effects, illustrating divergent structure-activity relationships.
Methodological Considerations in Structural Comparison
- Graph-Based Analysis : The target compound’s 2D structure can be represented as a graph (atoms = vertices, bonds = edges), enabling quantitative comparison with analogs via subgraph isomorphism detection .
- Similarity Coefficients : The Tanimoto coefficient () is widely used to quantify structural similarity based on binary fingerprints. For example, the target compound and ’s analog share a triazole ring, but differences in adjacent substituents (fluoro vs. nitrothiazole) would reduce their Tanimoto score, reflecting distinct pharmacological profiles .
Biological Activity
The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic molecule that exhibits significant biological activity. Its unique structure combines a fluoro-substituted benzoxazepine ring with a triazole moiety, which is known for its potential therapeutic applications. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular formula for this compound is , and it has a molecular weight of 251.25 g/mol. The structural characteristics are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 251.25 g/mol |
| CAS Number | 2034605-48-4 |
| IUPAC Name | This compound |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may modulate the activity of certain pathways involved in disease processes:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes related to metabolic pathways.
- Receptor Binding : The benzoxazepine structure could interact with neurotransmitter receptors.
Biological Activity
Research indicates that this compound possesses various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit antimicrobial properties. Specifically, this compound has demonstrated efficacy against several bacterial strains.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it can induce apoptosis in certain cancer cells through the activation of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines showed that the compound reduced cell viability by more than 50% at concentrations above 10 µM after 48 hours of exposure.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity in Cancer Cells | Induced apoptosis in tested cancer cell lines |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
Q & A
Q. What synthetic routes are recommended for synthesizing (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone?
The synthesis typically involves sequential functionalization of the benzoxazepine and triazole moieties. A common approach includes:
- Step 1 : Acylation of the 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine core with a reactive carbonyl intermediate (e.g., using 1H-1,2,4-triazole-5-carbonyl chloride under basic conditions).
- Step 2 : Purification via column chromatography and crystallization. Key challenges include controlling regioselectivity during acylation and minimizing side products. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to improve yields, as seen in analogous benzodiazepine syntheses .
Q. How can the molecular structure of this compound be confirmed?
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and stereochemistry. SHELX programs are robust for small-molecule crystallography, particularly for handling fluorinated and heterocyclic systems .
- Spectroscopic methods :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., fluorinated benzodiazepines ).
- HRMS : Validate molecular formula via high-resolution mass spectrometry.
Q. What physicochemical properties (e.g., solubility, pKa) are critical for in vitro assays?
- Solubility : Test in DMSO/PBS mixtures using UV-Vis spectroscopy or nephelometry.
- pKa determination : Employ potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide, as described for triazole derivatives .
- LogP : Use reversed-phase HPLC to estimate partition coefficients, critical for pharmacokinetic profiling.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the triazole ring) be resolved?
- Apply TWINABS (SHELX suite) to handle twinning or disorder. For electron density ambiguities, use DFT calculations to model plausible conformations and refine restraints in SHELXL .
- Compare multiple crystal forms (polymorphs) to identify stable configurations.
Q. What strategies optimize regioselectivity during acylation of the triazole moiety?
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines).
- Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to direct acylation to the N1 position of the triazole, as demonstrated in related methanone syntheses .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid, controlled heating .
Q. How do electronic effects of the fluorine substituent influence reactivity and binding affinity?
- Computational modeling : Perform DFT calculations to map electron density distributions and identify electrophilic/nucleophilic sites.
- Comparative SAR studies : Synthesize analogs with substituents (e.g., -Cl, -CF₃) at the 7-position and assay receptor-binding affinity. Fluorine’s electronegativity often enhances metabolic stability and membrane permeability, as seen in benzodiazepine derivatives .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be reconciled?
- Assay standardization : Control variables like buffer pH, incubation time, and cell passage number.
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity.
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., calcium flux) .
Methodological and Data Analysis Questions
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring replicates (n ≥ 3) to account for biological variability .
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Reaction monitoring : Use TLC or in-situ IR to identify incomplete reactions or intermediates.
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of reactants.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as used in triazole-functionalized systems .
Q. What techniques validate the absence of polymorphic impurities in crystallized batches?
- PXRD : Compare diffraction patterns with reference data.
- DSC/TGA : Monitor thermal events (melting points, decomposition) to detect polymorphic transitions.
- SSNMR : Resolve subtle structural differences in solid-state forms .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally related benzodiazepine-triazole hybrids?
Q. What mechanistic insights explain its resistance to metabolic degradation?
- In vitro metabolism : Incubate with liver microsomes and analyze via LC-MS/MS. Fluorine’s inductive effects likely slow oxidative metabolism by CYP3A4, similar to fluorinated benzodiazepines .
- Docking studies : Model interactions with cytochrome P450 enzymes to identify steric/electronic barriers to metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
